4-Bromoisoquinoline hydrobromide chemical properties
4-Bromoisoquinoline hydrobromide chemical properties
An In-Depth Technical Guide to 4-Bromoisoquinoline Hydrobromide: Properties, Synthesis, and Reactivity for Advanced Drug Discovery
Abstract
4-Bromoisoquinoline serves as a pivotal building block in medicinal chemistry and materials science, primarily due to the strategic placement of a bromine atom on the versatile isoquinoline scaffold. This bromine acts as a highly functional synthetic handle, enabling a wide array of subsequent chemical modifications, most notably through palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive technical overview of 4-bromoisoquinoline, with a focus on its hydrobromide salt—the stable, readily available form preferred for laboratory storage and handling. We will delve into its physicochemical and spectroscopic properties, explore both classical and modern synthetic routes, and provide detailed, field-proven protocols for its application in cornerstone reactions like the Suzuki-Miyaura coupling. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful intermediate for the synthesis of novel, high-value molecules.
Introduction: The Strategic Value of the 4-Bromoisoquinoline Scaffold
The isoquinoline core is a privileged structure in medicinal chemistry, appearing in numerous natural products and FDA-approved pharmaceuticals.[1][2] Its rigid, bicyclic aromatic system provides an excellent framework for orienting functional groups in three-dimensional space to interact with biological targets. The introduction of a bromine atom at the C4-position transforms this scaffold into a versatile platform for molecular diversification.
The C-Br bond is a key functional group for modern organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high precision and predictability. 4-Bromoisoquinoline hydrobromide is supplied as a stable, solid salt, which offers significant advantages over the free base in terms of handling, weighing, and long-term stability. For most synthetic applications, the active free base is generated in situ or through a simple basic workup prior to reaction.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of 4-bromoisoquinoline is essential for its effective use in synthesis and for the characterization of its derivatives.
Core Physicochemical Properties
The following table summarizes the key physical data for 4-bromoisoquinoline (the free base), which is the active form in most chemical reactions.
| Property | Value | Source(s) |
| CAS Number | 1532-97-4 | [3][4][5][6] |
| Molecular Formula | C₉H₆BrN | [3][4][6] |
| Molecular Weight | 208.06 g/mol | [3][4][6] |
| Appearance | Light yellow to yellow solid/crystals | [3][6] |
| Melting Point | 39-43 °C | [3][5][6][7] |
| Boiling Point | 280-285 °C | [3][5][6][7] |
| Storage | 2-8°C, under inert atmosphere | [6][8] |
Scientist's Note: The hydrobromide salt (C₉H₇Br₂N, MW: ~288.97 g/mol ) will have a significantly higher melting point and different solubility profile. It is generally more soluble in polar protic solvents like water and alcohols compared to the free base, which exhibits better solubility in organic solvents like dichloromethane, ethyl acetate, and THF.
Spectroscopic Characterization: The Molecular Fingerprint
Spectroscopic analysis provides an unambiguous method for identifying 4-bromoisoquinoline and confirming its structure.
-
¹H NMR Spectroscopy: The proton NMR spectrum of the isoquinoline core is highly characteristic. In a typical deuterated solvent like CDCl₃, the aromatic protons will appear as a series of doublets and multiplets in the range of δ 7.5-9.0 ppm. The proton at C1, adjacent to the nitrogen, is typically the most downfield. Upon protonation to form the hydrobromide salt, all aromatic protons will experience a downfield shift due to the increased electron-withdrawing effect of the positively charged nitrogen atom.
-
¹³C NMR Spectroscopy: The carbon spectrum provides confirmation of the nine unique carbon atoms in the structure.[9] The carbon atom attached to the bromine (C4) will appear in the aromatic region, and its chemical shift is influenced by the electronegativity of the bromine. Other key signals include the two carbons adjacent to the nitrogen (C1 and C3).
-
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the aromatic system.[4] Key peaks include C-H stretching for aromatic protons (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations within the aromatic rings (typically in the 1500-1650 cm⁻¹ region), and the C-Br stretching frequency, which appears in the fingerprint region (below 1000 cm⁻¹).[10]
-
Mass Spectrometry (MS): Electron Impact Mass Spectrometry (EI-MS) will show a distinct molecular ion peak (M⁺) for the free base.[11] A hallmark feature is the isotopic pattern of bromine; there will be two peaks of nearly equal intensity, one for the ⁷⁹Br isotope (M⁺) and one for the ⁸¹Br isotope (M+2), separated by two mass units. This pattern is a definitive indicator of a monobrominated compound.
Synthesis and Preparation
4-Bromoisoquinoline can be synthesized via several routes, with the choice often depending on scale, available starting materials, and desired purity.
Classical Method: Electrophilic Bromination
A well-established method involves the direct bromination of isoquinoline at high temperatures.[12] Starting with the hydrochloride or hydrobromide salt is common.
Caption: Workflow for the classical synthesis of 4-bromoisoquinoline.
Protocol 1: Synthesis via Electrophilic Bromination [12]
-
Setup: In a flask equipped with a reflux condenser, dropping funnel, thermometer, and mechanical stirrer, add isoquinoline hydrochloride (1.0 eq) and nitrobenzene (approx. 1.5 mL per gram of starting material).
-
Heating: Stir the mixture and heat to 180 °C until a clear, homogeneous solution is formed.
-
Bromine Addition: Add bromine (1.1 eq) dropwise via the dropping funnel over approximately 1 hour. The reaction will evolve hydrogen bromide gas, which should be vented to a scrubber.
-
Reaction: Maintain the temperature at 180 °C and continue stirring. The reaction progress can be monitored by the cessation of HBr evolution, typically taking 4-5 hours.
-
Workup: Allow the reaction mixture to cool. The product may begin to crystallize. Proceed with a suitable aqueous workup to remove the nitrobenzene and neutralize any remaining acid.
-
Purification: The crude product can be purified by column chromatography or recrystallization to yield pure 4-bromoisoquinoline.
Scientist's Note: Nitrobenzene is used as a high-boiling point solvent to achieve the necessary reaction temperature. This reaction is an electrophilic aromatic substitution. The isoquinolinium salt deactivates the ring, but the high temperature forces the substitution to occur, with a preference for the C4 position.
Modern Method: Palladium-Catalyzed Cyclization
More recent synthetic strategies offer alternative routes, such as the palladium-catalyzed electrocyclic reaction of 2-alkynyl benzyl azides.[7][13][14] This method can selectively afford 4-bromoisoquinoline in the presence of a palladium bromide and copper bromide catalyst system. While more complex in terms of starting material synthesis, it offers high selectivity under milder conditions.
Preparation of the Hydrobromide Salt
The stable hydrobromide salt is easily prepared from the purified free base.
Protocol 2: Preparation of 4-Bromoisoquinoline Hydrobromide
-
Dissolve the purified 4-bromoisoquinoline (1.0 eq) in a minimal amount of a suitable organic solvent, such as diethyl ether or dichloromethane.
-
Slowly add a solution of hydrobromic acid (HBr) in acetic acid or an aqueous solution (48% HBr, 1.0-1.1 eq) with stirring.
-
The hydrobromide salt will precipitate from the solution.
-
Collect the solid by filtration, wash with a small amount of cold solvent (e.g., diethyl ether), and dry under vacuum.
Core Reactivity and Synthetic Utility
The synthetic power of 4-bromoisoquinoline stems from the reactivity of its carbon-bromine bond, which is an ideal substrate for a multitude of transformations, particularly palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming carbon-carbon bonds.[15][16][17] It involves the reaction of an organohalide (4-bromoisoquinoline) with an organoboron species (such as a boronic acid or boronate ester) in the presence of a palladium catalyst and a base.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling [18]
-
Setup: To a microwave vial or Schlenk flask, add 4-bromoisoquinoline (1.0 eq), the desired boronic acid or boronate ester (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq) or a combination of a palladium source like Pd₂(dba)₃ and a ligand like XPhos.[18][19]
-
Solvent & Degassing: Add a solvent system, typically a mixture of an organic solvent like 1,4-dioxane or DMF and water (e.g., 4:1 ratio). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 85-120 °C and stir for 2-12 hours. The reaction can be conveniently run in a microwave reactor to shorten reaction times.[18]
-
Workup: After cooling, dilute the mixture with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-substituted isoquinoline.
Scientist's Note: The choice of base, solvent, and catalyst/ligand system is crucial for success and can be optimized for specific substrates.[15][19] The base activates the organoboron species, facilitating the transmetalation step.[16] Water in the solvent mixture can often accelerate the reaction. Degassing is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
Other Important Transformations
-
Buchwald-Hartwig Amination: The C-Br bond can be converted to a C-N bond by reacting it with amines in the presence of a palladium catalyst, a suitable ligand (e.g., BINAP), and a base. This provides access to a wide range of 4-aminoisoquinoline derivatives.
-
Sonogashira Coupling: This reaction couples 4-bromoisoquinoline with terminal alkynes using a palladium catalyst and a copper(I) co-catalyst, yielding 4-alkynylisoquinolines.
-
Nucleophilic Aromatic Substitution (SNAr): Under forcing conditions (high temperature and pressure), the bromine can be displaced by strong nucleophiles. For example, ammonolysis using ammonia can produce 4-aminoisoquinoline.[20]
Applications in Drug Discovery
The true value of 4-bromoisoquinoline lies in the derivatives it can produce. The 4-substituted isoquinolines are key components in a variety of biologically active compounds.
-
Anticancer Agents: Many kinase inhibitors feature a substituted heterocyclic core. The ability to easily introduce diverse aryl, heteroaryl, or alkyl groups at the C4-position via Suzuki coupling makes 4-bromoisoquinoline an ideal starting point for building libraries of potential anticancer drugs.[2][8]
-
PET Imaging Agents: The isoquinoline scaffold can be elaborated into ligands for biological targets of interest. The synthetic accessibility from 4-bromoisoquinoline facilitates the development of novel tracers for Positron Emission Tomography (PET) imaging, for instance, targeting enzymes like CDK19 in prostate cancer.[8]
-
Enzyme Inhibitors: The quinoline-based iminothiazoline derivatives, synthesized from precursors accessible via brominated quinolines, have shown potential as novel inhibitors of enzymes like elastase.[1]
Safety, Handling, and Storage
Proper handling of 4-bromoisoquinoline and its hydrobromide salt is essential for laboratory safety.
-
Hazards: The compound is harmful if swallowed or in contact with skin.[21][22] It causes skin irritation and serious eye irritation.[21][22][23] It may also cause respiratory irritation.[23][24]
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles or a face shield, and a lab coat.[21][24][25] Handle in a well-ventilated area or a chemical fume hood.[24]
-
Storage: Store in a tightly sealed container in a cool, dry place.[24] Refrigeration at 2-8 °C is recommended for long-term stability.[6][8]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[21][22]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[21]
Conclusion
4-Bromoisoquinoline hydrobromide is more than just a chemical reagent; it is a strategic tool for innovation in drug discovery and materials science. Its stability as a salt ensures reliable storage, while the reactivity of the C-Br bond in its free base form provides a gateway to immense structural diversity. A mastery of its properties and reactions, particularly the robust and versatile palladium-catalyzed cross-coupling methodologies, empowers scientists to construct complex molecular architectures and accelerate the development of next-generation therapeutics and functional materials.
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